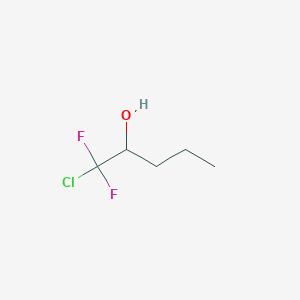![molecular formula C13H18N2O2 B11953299 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 16709-42-5](/img/structure/B11953299.png)
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is an organic compound belonging to the class of hippuric acids and derivatives. It is characterized by the presence of a benzoyl group linked to the N-terminal of a glycine
準備方法
The synthesis of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide typically involves the amidation of carboxylic acids. One common method includes the reaction of β-piperidinoalanine with methanolic hydrogen chloride to form the corresponding amino acid methyl ester. This ester is then reacted with methylamine and pyrrolidine to produce the desired amides . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
化学反応の分析
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for amidation and sodium amidoboranes for efficient synthesis of primary and secondary amides. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel benzamide derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with various biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the production of various industrial products, including plastics and rubber.
作用機序
The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction leads to the modulation of biochemical pathways, resulting in its observed effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a valuable tool in scientific research.
類似化合物との比較
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can be compared with other similar compounds, such as tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate and N-[1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with protein-arginine deiminase type-4, which distinguishes it from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and interactions with biological molecules make it a valuable tool for research and industrial applications.
特性
CAS番号 |
16709-42-5 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) |
InChIキー |
TUTYDIRXNJGWDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)

![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)







![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
